3-(4-Ethoxy-benzyl)-piperidine hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
3-(4-Ethoxy-benzyl)-piperidine hydrochloride is a nitrogen-containing heterocyclic compound with the systematic IUPAC name 1-(4-ethoxyphenyl)methylpiperidinium chloride . Its molecular formula is C₁₄H₂₁NO·HCl , corresponding to a molecular weight of 255.78 g/mol . The structure comprises a piperidine ring substituted at the third position with a 4-ethoxybenzyl group, protonated at the nitrogen atom and associated with a chloride counterion (Figure 1).
The SMILES notation (CCOC₁=CC=C(C=C₁)CC₂CNCCC₂.Cl) and InChI key (YWHZLNOWDQPPAX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The ethoxy group (-OCH₂CH₃) at the para position of the benzyl moiety contributes to its hydrophobic character, while the protonated piperidine nitrogen enables solubility in polar solvents.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound remain unpublished, analogous piperidine hydrochlorides exhibit monoclinic or orthorhombic crystal systems. For example:
- The related compound 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one crystallizes in space group P2₁/c with unit cell parameters a = 12.980 Å, b = 7.614 Å, c = 12.189 Å, and β = 90.497° .
- Piperidinium salts typically adopt chair or half-chair conformations, with torsional angles between the aromatic and heterocyclic rings ranging from 36° to 79° .
Computational models suggest that the benzyl group in this compound adopts a perpendicular orientation relative to the piperidine ring plane, minimizing steric hindrance. This conformation is stabilized by van der Waals interactions between the ethoxy methyl group and the piperidine C-H bonds .
Comparative Analysis of Tautomeric and Protomeric Forms
The compound exists exclusively in its protomeric form under physiological conditions due to the high basicity of the piperidine nitrogen (predicted pKₐ ≈ 10.5). Protonation at the nitrogen generates a positively charged piperidinium ion, balanced by the chloride anion . Key comparisons include:
| Property | 3-(4-Ethoxy-benzyl)-piperidine | Protonated Form (Hydrochloride) |
|---|---|---|
| Solubility in H₂O | Low (log P = 2.95) | High (>50 mg/mL) |
| Nitrogen hybridization | sp³ | sp³ (charged) |
| Dipole moment | 2.1 D | 5.8 D |
Tautomerism is absent due to the absence of mobile hydrogen atoms or conjugated π-systems. However, rotational isomerism may occur around the benzyl-piperidine single bond, with energy barriers <5 kcal/mol .
Hydrogen Bonding Patterns and Crystal Packing Behavior
The hydrochloride salt forms extended hydrogen-bonded networks via N⁺–H···Cl⁻ interactions (Figure 2). Key features include:
These primary interactions are supplemented by weaker C–H···O and C–H···π contacts involving the ethoxy oxygen and aromatic ring, respectively. Crystal packing analysis of analogous compounds reveals:
- Layered structures parallel to the ab plane
- Interlayer spacing of 5.8–6.2 Å
- Density range: 1.25–1.35 g/cm³
The chloride ions occupy interstitial sites, with coordination numbers of 4–6 depending on solvent inclusion during crystallization .
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZLNOWDQPPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588800 | |
| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170629-29-4 | |
| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The most widely documented method involves the reaction of piperidine with 4-ethoxy-benzyl chloride under basic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, where the piperidine’s nitrogen attacks the benzyl chloride’s electrophilic carbon.
Reagents and Conditions
- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate piperidine.
- Solvent : Anhydrous ethanol or methanol, chosen for solubility and inertness.
- Temperature : 25–80°C (room temperature to reflux).
- Reaction Time : 6–24 hours.
The reaction can be represented as:
$$ \text{Piperidine} + \text{4-Ethoxy-benzyl chloride} \xrightarrow{\text{Base, Solvent}} \text{3-(4-Ethoxy-benzyl)-piperidine} + \text{HCl} $$
Yields typically range from 60% to 75% under optimized conditions.
Challenges and Solutions
- Regioselectivity : The 3-substituted product is favored over 2- or 4-substituted isomers due to steric and electronic factors. Bulky bases like K₂CO₃ further suppress competing pathways.
- Byproducts : Over-alkylation can occur if excess benzyl chloride is used. Stoichiometric control and slow addition mitigate this issue.
Reductive Amination
An alternative route employs reductive amination of 4-ethoxy-benzaldehyde with piperidine. This method avoids handling reactive benzyl chloride and offers better functional group tolerance.
Procedure
- Condensation : 4-Ethoxy-benzaldehyde reacts with piperidine in methanol to form an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 4–6.
- Acidification : Hydrochloric acid (HCl) is added to precipitate the hydrochloride salt.
Advantages
- Higher regioselectivity for the 3-position due to the directing effects of the ethoxy group.
- Yields up to 85% after purification.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation.
Catalytic Enhancements
Adding catalytic iodide (e.g., KI) in nucleophilic substitution improves leaving group ability, reducing reaction time by 30%.
Temperature Modulation
Elevating temperature to 80°C in nucleophilic substitution shortens reaction time to 6 hours but risks decomposition. Reflux under inert atmosphere (N₂ or Ar) minimizes oxidative side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and scalability. A patent by BioBlocks, Inc. describes a flow setup where piperidine and 4-ethoxy-benzyl chloride are mixed in a microreactor at 50°C, achieving 90% conversion in 10 minutes.
Green Chemistry Approaches
Water as a solvent has been explored to reduce environmental impact. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in aqueous media with comparable yields (70%).
Purification and Characterization
Chemical Reactions Analysis
Oxidation Reactions
The ethoxybenzyl-piperidine structure undergoes oxidation primarily at the piperidine nitrogen and the benzyl group. Key findings include:
These reactions are critical for modifying the compound’s electron distribution and solubility, enabling applications in drug metabolite studies .
Reduction Reactions
The compound participates in hydrogenation and borane-mediated reductions:
Reduction pathways are leveraged to generate structural analogs for pharmacological screening .
Substitution Reactions
The ethoxy group and benzyl position enable nucleophilic and electrophilic substitutions:
Substitution reactions are pivotal for introducing functional groups for further derivatization .
Cyclization and Annulation
The compound serves as a precursor in multicomponent cyclization reactions:
-
Intramolecular Cyclization : Under acidic conditions, the amine group reacts with adjacent electrophiles to form fused bicyclic structures (e.g., tetrahydropyridoindoles) .
-
Intermolecular Annulation : Reacts with aldehydes and ketones via Mannich-type reactions to yield sp<sup>3</sup>-rich heterocycles .
Comparative Reactivity
The table below contrasts reactivity with related piperidine derivatives:
| Compound | Oxidation Susceptibility | Reduction Sites | Substitution Sites |
|---|---|---|---|
| 3-(4-Ethoxy-benzyl)-piperidine HCl | High (N-oxide formation) | Piperidine N, benzyl C | Ethoxy O, benzyl CH<sub>2</sub> |
| 4-(3-Ethoxy-benzyl)-piperidine HCl | Moderate | Piperidine N | Ethoxy O, meta-CH |
| Unsubstituted Piperidine HCl | Low | Piperidine N | N/A |
Mechanistic Insights
-
N-Oxidation : Proceeds via a radical mechanism in the presence of peroxides, with stabilization of the transition state by the ethoxy group’s electron-donating effect .
-
Benzyl Oxidation : Follows a polar pathway where the benzyl CH<sub>2</sub> is deprotonated to form a benzylic radical, which is further oxidized to a carbonyl.
Scientific Research Applications
Chemistry: 3-(4-Ethoxy-benzyl)-piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool compound in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers on the Piperidine Ring
The position of the benzyl group on the piperidine ring significantly impacts molecular interactions. Key examples include:
Substituent Variations on the Benzyl Group
Modifications to the benzyl group’s substituents alter electronic and steric properties:
Key Insights :
Functional Group Additions
Incorporation of ester or carbamate groups modifies reactivity and solubility:
Key Insight : Carboxylate esters (e.g., ethyl groups) improve water solubility, as seen in the ethyl carboxylate derivative (solubility: >100 mM in water) , whereas the target compound’s ethoxy group may limit aqueous solubility.
Pharmacological and Toxicological Considerations
While detailed toxicological data for 3-(4-Ethoxy-benzyl)-piperidine HCl is unavailable, structurally related compounds provide insights:
- BF 2649 (1-[3-(3-(4-Chlorophenyl)propoxy)propyl]-piperidine HCl): Acts as a histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM) and exhibits nootropic effects .
Safety Note: Piperidine derivatives with halogenated or complex substituents (e.g., 3-(2-chloro-6-fluoro-benzyloxymethyl)-piperidine HCl) may require stringent handling due to undefined toxicological profiles .
Biological Activity
3-(4-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and research findings.
Overview and Synthesis
This compound is synthesized through the reaction of piperidine with 4-ethoxy-benzyl chloride under basic conditions, typically using solvents like dichloromethane or toluene. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate. The final product is purified and converted to its hydrochloride salt form using hydrochloric acid.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Receptor Binding : The compound may modulate receptor activity, which can influence neurotransmitter systems.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of AChE and BuChE. For instance, a study demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory activity against these enzymes, suggesting potential applications in treating Alzheimer's disease .
Case Studies and Experimental Data
- Neuropharmacological Effects :
- Anticancer Activity :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Activity Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3-(4-Ethoxy-benzyl)-piperidine HCl | AChE Inhibition | TBD | Moderate |
| Donepezil | AChE/BuChE Inhibition | 0.03 | High |
| Piperidine Derivative 1 | Anticancer (T-cell lines) | 0.021 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Ethoxy-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
-
Step 1 : Formation of the piperidine backbone via hydrogenation of pyridine derivatives using catalysts like Pd/C (common in similar piperidine syntheses) .
-
Step 2 : Functionalization with a 4-ethoxy-benzyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .
-
Critical Parameters : Reaction time, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents significantly impact yield. For example, excess benzyl halide may lead to byproducts, requiring careful purification .
Table 1: Comparison of Synthetic Methods
Method Catalyst/Solvent Yield (%) Purity (HPLC) Reference Hydrogenation + Alkylation Pd/C, Ethanol 65–75 ≥95% Grignard Addition THF, -78°C 50–60 90–92%
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer :
- HPLC : Primary method for quantifying purity (>98% required for pharmacological studies), with UV detection at 206–220 nm .
- 1H NMR : Detects residual solvents (e.g., acetone) and structural impurities (e.g., incomplete substitution) .
- Titration : Quantifies chloride content to confirm stoichiometric HCl salt formation .
- Data Contradiction Note : Discrepancies between HPLC and NMR results may arise from non-UV-active impurities, necessitating orthogonal validation .
Q. What are the solubility characteristics of this compound, and how do they inform formulation for biological assays?
- Methodological Answer :
- Solubility Profile :
- Water: ~50 mg/mL (pH-dependent due to HCl salt) .
- Organic Solvents: High solubility in ethanol, DMSO, and dichloromethane (>100 mg/mL) .
- Formulation Guidance : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with <1% organic solvent to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies optimize reaction yields and purity in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Optimization :
- Use flow chemistry to enhance mixing and heat transfer during exothermic steps .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted benzyl halides .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
-
Stability Studies :
-
Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >180°C for similar piperidine HCl salts) .
-
Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
-
Storage Recommendations : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis .
Table 2: Stability Data Under Stress Conditions
Condition Degradation (%) Major Degradants Reference 40°C, 75% RH, 14 days 5–8 De-ethylated derivative UV Light, 48 hrs 10–12 Oxidized piperidine
Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
- Methodological Answer :
- SAR Design :
Synthesize analogs with modifications to the ethoxy-benzyl or piperidine groups .
Test affinity for target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays .
- Data Reconciliation : Conflicting IC50 values may arise from assay variability (e.g., cell line differences). Standardize protocols (e.g., HEK293 cells vs. CHO cells) and validate with positive controls .
Key Research Findings
- Synthetic Efficiency : Pd/C-catalyzed hydrogenation achieves higher yields (75%) compared to Grignard routes (50–60%) but requires rigorous catalyst recycling .
- Biological Relevance : Piperidine HCl derivatives exhibit moderate selectivity for monoamine transporters, suggesting potential CNS applications pending toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
